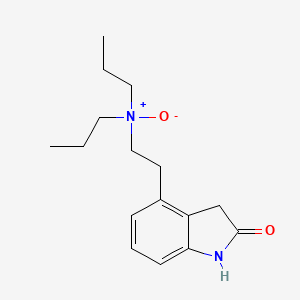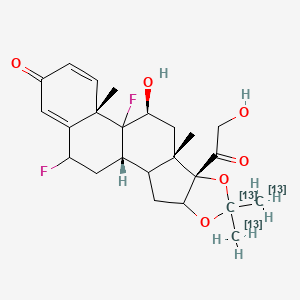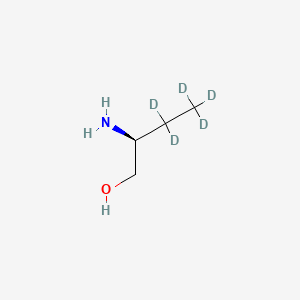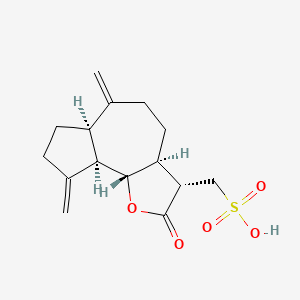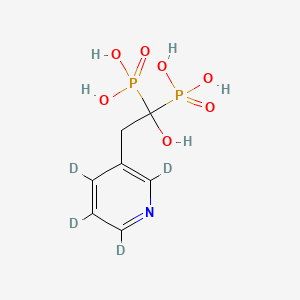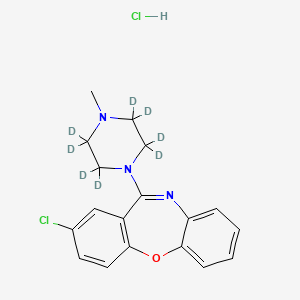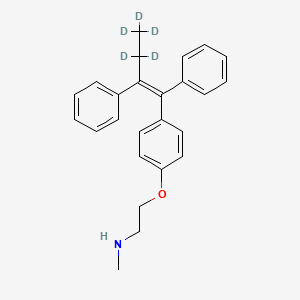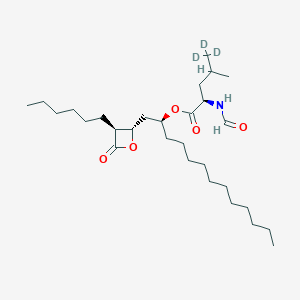
Orlistat-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Orlistat involves the use of the tandem Mukaiyama aldol-lactonization (TMAL) process as a key step . This process allows facile modification of the alpha-side chain . Versatile strategies for modifying the delta-side chain are described, involving cuprate addition and olefin metathesis .Molecular Structure Analysis
The calculated molecular size of Orlistat was estimated to be 1.6–2.1 nm . The crystal structure of Orlistat was completely changed in OSMO-BNC and OSAM-BNC showing Orlistat crystals embedded in the matrix .Chemical Reactions Analysis
Orlistat acts by binding covalently to the serine residues located on the active site of gastric and pancreatic lipase . When administered with fat-containing foods, Orlistat partially inhibits hydrolysis of triglycerides, thus reducing the subsequent absorption of monoaclglycerides and free fatty acids .Physical And Chemical Properties Analysis
Orlistat is a lipase inhibitor used in the treatment of obesity that works by inhibiting fat-metabolizing enzymes . It was approved by the FDA for use in combination with a reduced-calorie diet in 1999 .Applications De Recherche Scientifique
Obesity Treatment in Children and Adolescents
Orlistat has been used in research to study its effects on obesity in children and adolescents . A systematic review and meta-analysis aimed to determine the effect of Orlistat on anthropometrics and biochemical parameters in this age group . The study found that Orlistat significantly reduced waist circumference and serum insulin levels in overweight and obese adolescents . However, it did not have significant effects on body weight, body mass index, lipid profile, and serum glucose level .
Mitigation of Oxidative Stress-Linked Myocardial Damage
Research has shown that Orlistat can mitigate myocardial damage in obese animal models . This is achieved by ameliorating oxidative stress, inhibiting the NF-κβ pathway, and caspase-dependent cell apoptosis . This suggests that Orlistat could potentially mitigate oxidative stress-linked myocardial damage by mitigating inflammation and apoptosis .
Improvement of Drug Solubility
Orlistat, being a BCS class II drug, has dissolution-limited activity due to its low water solubility . Research has been conducted to prepare a solid dispersion of Orlistat with poloxamer and mannitol to improve its dissolution profile and stability in an aqueous medium .
Mécanisme D'action
Target of Action
Orlistat-d3 primarily targets gastric and pancreatic lipases , enzymes that play a pivotal role in the digestion of dietary fat . These lipases are responsible for breaking down triglycerides into absorbable free fatty acids and monoglycerides .
Mode of Action
Orlistat-d3 acts by binding covalently to the serine residue of the active site of gastric and pancreatic lipases . When administered with fat-containing foods, Orlistat-d3 partially inhibits the hydrolysis of triglycerides, thus reducing the subsequent absorption of monoglycerides and free fatty acids . This inhibition of fat absorption contributes to an additional caloric deficit, aiding in weight loss .
Biochemical Pathways
Orlistat-d3 affects the lipid metabolism pathway by inhibiting the action of lipase enzymes . This inhibition prevents the breakdown of triglycerides into fatty acids, thereby reducing their absorption in the intestines . The alteration in secondary gut metabolites, which are derived from the microbial fermentation of food in the gut, can significantly affect various aspects of host physiology .
Pharmacokinetics
Orlistat-d3 helps with weight reduction and maintenance by inhibiting the absorption of dietary fats via the inhibition of lipase enzymes . Its pharmacological activity is dose-dependent and can be described by a simple Emax model . At therapeutic doses, the inhibition of fat absorption contributes to an additional caloric deficit of approximately 200 calories .
Result of Action
The molecular and cellular effects of Orlistat-d3’s action include a significant increase in anti-oxidative response . It also leads to increased maximal respiration and mitochondrial reactive oxygen species (ROS) under oxidative stress . Furthermore, Orlistat-d3 treatment causes changes in secondary gut metabolites which affect the colonic redox state and may eventually lead to the development of inflammatory, oxidative, and mitochondrial dysfunction at the cellular level .
Action Environment
Environmental factors such as diet can influence the action, efficacy, and stability of Orlistat-d3. For instance, when administered with fat-containing foods, Orlistat-d3 partially inhibits the hydrolysis of triglycerides, thus reducing the subsequent absorption of monoglycerides and free fatty acids . Furthermore, alterations in secondary gut metabolites derived from the microbial fermentation of food in the gut can significantly affect various aspects of host physiology .
Orientations Futures
Orlistat is a valuable agent in treating obesity . The maximum benefit of Orlistat occurs when used in conjunction with diet and exercise . The weight starts to decrease within two weeks of initiation of Orlistat . Future research may focus on improving the gastrointestinal side effects to increase adherence to treatment.
Propriétés
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26+,27-/m0/s1/i3D3/t23?,24-,25-,26+,27- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-DFASSHJJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)C[C@H](C(=O)O[C@@H](CCCCCCCCCCC)C[C@H]1[C@@H](C(=O)O1)CCCCCC)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


